6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
9-(4-propan-2-ylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O/c1-15(2)16-9-11-17(12-10-16)24-21-22(19-7-3-4-8-20(19)32-24)27-25-28-29-30-31(25)23(21)18-6-5-13-26-14-18/h3-15,23-24H,1-2H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKUNDDUCOLHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a complex organic compound with significant biological activity. Its structure combines elements of chromeno and pyrimidine frameworks, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H22N6O
- Molecular Weight : 422.5 g/mol
- CAS Number : 923680-71-1
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under investigation has shown promise in various studies:
-
Anticancer Activity :
- A study demonstrated that derivatives of chromeno-pyrimidine compounds exhibited significant cytotoxic effects against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing that these compounds can induce apoptosis in cancer cells while sparing normal cells .
-
Mechanisms of Action :
- The anticancer effects are believed to stem from the ability of these compounds to interfere with key cellular pathways involved in tumor growth and survival. Specifically, they may act as inhibitors of enzymes critical for cancer cell proliferation or as modulators of signaling pathways related to apoptosis .
Case Study 1: Cytotoxic Evaluation
A recent study synthesized a series of tetrazolo-pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The findings indicated that certain compounds showed IC50 values lower than those of established chemotherapeutics like doxorubicin:
| Compound | Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 4b | HCT-116 | 5.2 | More potent |
| 4c | MDA-MB-231 | 6.8 | Comparable |
| 4h | A549 | 4.9 | More potent |
This table highlights the potential of these compounds as effective anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the chromeno-pyrimidine scaffold significantly influenced biological activity. For instance:
Scientific Research Applications
Anticancer Properties
One of the most significant applications of this compound is its anticancer activity . Studies have shown that derivatives of similar structures can exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds with similar chromeno-tetrazole frameworks have been evaluated for their ability to inhibit cell growth in K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The most active derivatives demonstrated low micromolar GI50 values, indicating strong potential as anticancer agents .
Neurological Disorders
Emerging research suggests that tetrazole-containing compounds may also have neuroprotective properties. These compounds could potentially be developed for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Anti-inflammatory Effects
In addition to their anticancer properties, there is growing interest in the anti-inflammatory effects of similar heterocycles. Compounds with structures analogous to 6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the efficacy of related compounds:
| Study Reference | Compound Tested | Cell Lines | GI50 Value | Mechanism |
|---|---|---|---|---|
| Razmienė et al., 2020 | 2H-pyrazolo[4,3-c]pyridines | K562, MCF-7 | Low micromolar | Induction of apoptosis |
| PMC6268388 | Chromeno derivatives | MV4-11 | < 10 µM | Caspase activation |
| EvitaChem | Tetrazole derivatives | Various | Low micromolar | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the chromeno-tetrazolo-pyrimidine scaffold. Key examples include:
Key Observations:
- Heterocyclic Core Variations : Replacing the tetrazolo[1,5-a]pyrimidine core with triazolo[1,5-a]pyrimidine (as in ) reduces nitrogen content, which could alter binding affinity in enzyme inhibition assays .
Pharmacological Potential
- Antidepressant Activity : Pyrido[2,3-d]pyrimidine derivatives exhibit serotonin reuptake inhibition (e.g., IC₅₀ = 0.8 µM in ), suggesting the pyridinyl group in the target compound may confer similar properties .
- Antimicrobial Activity: Chromeno-triazolo-pyrimidines with halophenyl substituents (e.g., 4-bromo in ) show moderate activity against Fusarium graminearum (60% inhibition at 50 µg/mL), comparable to agrochemical standards .
Stability and Reactivity
- Side Reactions : Synthesis of similar compounds often produces side products like 5,7-dimethyltetrazolo[1,5-a]pyrimidine (up to 15% yield in ), highlighting the need for optimized conditions to isolate the target compound .
Q & A
Basic: What synthetic routes and optimization strategies are recommended for this compound?
Methodological Answer:
The synthesis of complex heterocycles like this compound typically involves multi-step protocols. Key strategies include:
- Multi-component reactions : Analogous to pyrazolo[1,5-a]pyrimidine syntheses (e.g., combining aldehydes, amines, and nitriles in polar solvents like DMF at 120°C for 10–12 hours) .
- Catalytic optimization : Use triethylamine or similar bases to enhance nucleophilic substitution rates .
- Purification : Recrystallization from EtOH/DMF mixtures improves purity (>95%) .
Example Reaction Table (Based on Analogous Systems):
| Step | Reactants/Conditions | Yield | Key Parameters | Reference |
|---|---|---|---|---|
| 1 | Aldehyde + 3-amino-triazole in DMF, 120°C | 51–68% | 10–12 h, TLC monitoring | |
| 2 | Cyclization with nitrile precursors | 60–75% | Microwave-assisted heating |
Basic: How should researchers resolve conflicting spectral data (e.g., NMR, HRMS) for structural confirmation?
Methodological Answer:
- Cross-validation : Combine ¹H/¹³C NMR, IR, and HRMS (e.g., HRMS accuracy within ±2 ppm) .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Contradiction resolution : For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to assign connectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
